molecular formula C14H21N3O3 B2868655 N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920416-64-4

N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2868655
CAS No.: 920416-64-4
M. Wt: 279.34
InChI Key: HXEMJTZZTZBBJQ-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide is an organic compound with a complex structure that includes a dimethylamino group, a methoxypropan-2-yl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of 4-(dimethylamino)aniline with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-(dimethylamino)aniline is reacted with oxalyl chloride to form the corresponding acid chloride.

    Step 2: The acid chloride is then reacted with 1-methoxypropan-2-amine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenyl)-N’-(1-methoxypropan-2-yl)urea
  • N-(4-(dimethylamino)phenyl)-N’-(1-methoxypropan-2-yl)carbamate
  • N-(4-(dimethylamino)phenyl)-N’-(1-methoxypropan-2-yl)thiourea

Uniqueness

N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10(9-20-4)15-13(18)14(19)16-11-5-7-12(8-6-11)17(2)3/h5-8,10H,9H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEMJTZZTZBBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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